
Sydnophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sydnophene (chloride) is synthesized through a multi-step process. The initial step involves the condensation of β-phenylisopropylamine with formalin and potassium cyanide to form β-phenylisopropylaminoacetonitrile. This intermediate is then converted to the corresponding N-nitroso derivative, which is subsequently cyclized with hydrochloric acid to yield this compound (chloride) .
Industrial Production Methods
The industrial production of this compound (chloride) follows the same synthetic route but requires careful handling of toxic reagents such as potassium cyanide. The process involves large-scale reactions and purification steps to ensure the final product’s purity and safety .
Análisis De Reacciones Químicas
Types of Reactions
Sydnophene (chloride) undergoes various chemical reactions, including:
Oxidation: this compound (chloride) can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: This compound (chloride) can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound (chloride), such as its amine and nitroso derivatives .
Aplicaciones Científicas De Investigación
Sydnophene (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sydnonimine derivatives.
Biology: this compound (chloride) is investigated for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: The compound is explored for its antidepressant and psychostimulant properties, making it a candidate for treating various neuropsychiatric disorders.
Mecanismo De Acción
Sydnophene (chloride) exerts its effects through multiple mechanisms, including:
Monoamine Oxidase Inhibition: It reversibly inhibits monoamine oxidase, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Cholinergic and Adrenergic Actions: this compound (chloride) has cholinergic and adrenergic effects, enhancing neurotransmission in these pathways.
Opioid and Nitric Oxide Donating Actions: The compound also interacts with opioid receptors and donates nitric oxide, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Mesocarb: A structurally related psychostimulant with similar but less pronounced antidepressant activity.
Amfetaminil: Another stimulant with a different mechanism of action but similar therapeutic applications.
Uniqueness
Sydnophene (chloride) is unique due to its combination of psychostimulant and antidepressant properties, making it effective in treating a range of neuropsychiatric conditions. Its multiple mechanisms of action also distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16ClN3O |
|---|---|
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |
Clave InChI |
MLOOCBHQXJABTO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N2C=C(ON2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


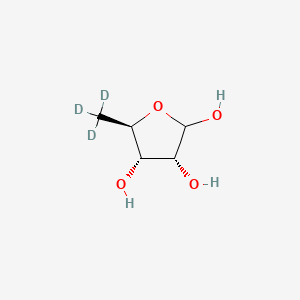
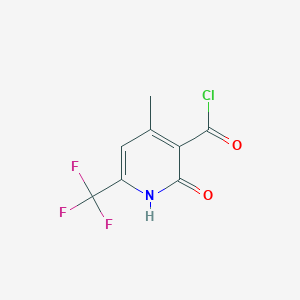
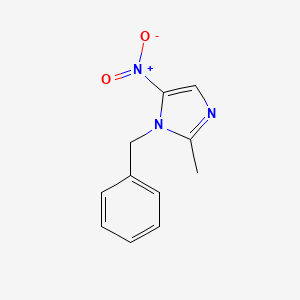
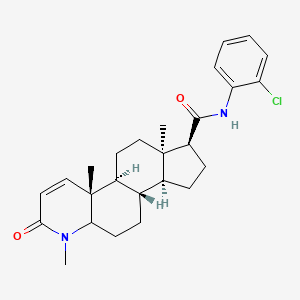
![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
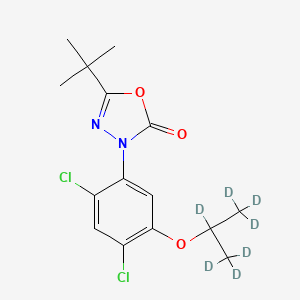
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13864666.png)
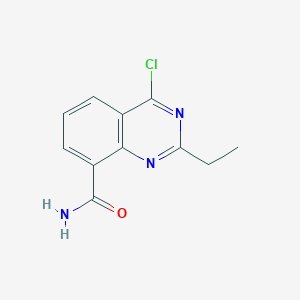
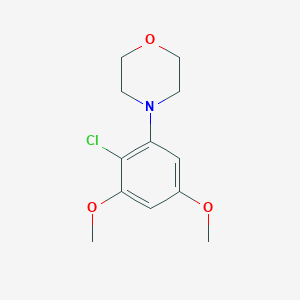
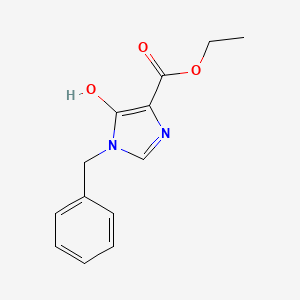
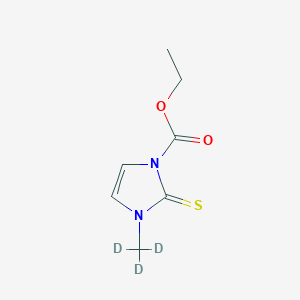
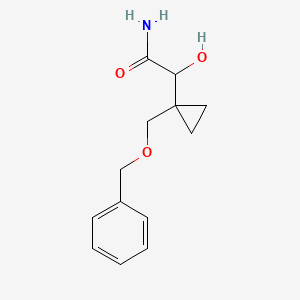

![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
